molecular formula C14H12BF3O4 B1602293 (4-((4-(Trifluoromethoxy)phenoxy)methyl)phenyl)boronic acid CAS No. 870778-97-5

(4-((4-(Trifluoromethoxy)phenoxy)methyl)phenyl)boronic acid

Cat. No.: B1602293
CAS No.: 870778-97-5
M. Wt: 312.05 g/mol
InChI Key: BAJVPURXOFJFRW-UHFFFAOYSA-N
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Description

(4-((4-(Trifluoromethoxy)phenoxy)methyl)phenyl)boronic acid is a boronic acid derivative featuring a trifluoromethoxy-substituted phenoxymethyl group attached to a phenyl ring. This compound is structurally characterized by:

  • Boronic acid functional group: Enables participation in Suzuki-Miyaura cross-coupling reactions, a key tool in organic synthesis .
  • Trifluoromethoxy (OCF₃) group: A strong electron-withdrawing substituent that enhances metabolic stability and influences electronic properties .
  • Phenoxymethyl linker: A methylene spacer between the phenylboronic acid and phenoxy groups, providing conformational flexibility for molecular interactions.

Properties

IUPAC Name

[4-[[4-(trifluoromethoxy)phenoxy]methyl]phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12BF3O4/c16-14(17,18)22-13-7-5-12(6-8-13)21-9-10-1-3-11(4-2-10)15(19)20/h1-8,19-20H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAJVPURXOFJFRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)COC2=CC=C(C=C2)OC(F)(F)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12BF3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50584643
Record name (4-{[4-(Trifluoromethoxy)phenoxy]methyl}phenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50584643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

870778-97-5
Record name (4-{[4-(Trifluoromethoxy)phenoxy]methyl}phenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50584643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-((4-(Trifluoromethoxy)phenoxy)methyl)phenyl)boronic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between aryl or vinyl boronic acids and aryl or vinyl halides. The reaction is catalyzed by palladium and usually takes place under mild conditions, making it highly efficient and versatile .

    Starting Materials: The synthesis begins with the preparation of the aryl boronic acid and the aryl halide. In this case, the starting materials are 4-(trifluoromethoxy)phenylboronic acid and 4-bromomethylphenyl ether.

    Reaction Conditions: The reaction is typically carried out in the presence of a palladium catalyst, such as palladium(II) acetate, and a base, such as potassium carbonate. The reaction mixture is heated to a temperature of around 80-100°C in a suitable solvent, such as toluene or dimethylformamide.

    Product Isolation: After the reaction is complete, the product is isolated by filtration and purified using standard techniques, such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

(4-((4-(Trifluoromethoxy)phenoxy)methyl)phenyl)boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Palladium(II) acetate, palladium(0) tetrakis(triphenylphosphine), and other palladium complexes are commonly used as catalysts in Suzuki-Miyaura coupling reactions.

    Bases: Potassium carbonate, sodium hydroxide, and cesium carbonate are frequently used as bases to facilitate the coupling reactions.

    Solvents: Toluene, dimethylformamide, and ethanol are commonly used solvents in these reactions.

Major Products

The major products formed from these reactions include biaryl compounds, phenol derivatives, and boronate esters, depending on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

Comparison with Structurally Similar Boronic Acid Derivatives

Table 1: Structural Comparison of Key Boronic Acid Derivatives

Compound Name Substituents on Phenoxy Group Linker Type Key Functional Groups References
(4-((4-(Trifluoromethoxy)phenoxy)methyl)phenyl)boronic acid Trifluoromethoxy (OCF₃) Phenoxymethyl (CH₂-O-) Boronic acid
[4-[[4-(2-Methoxyethyl)phenoxy]methyl]phenyl]boronic acid 2-Methoxyethyl (OCH₂CH₂OCH₃) Phenoxymethyl (CH₂-O-) Boronic acid
(4-(4-(Trifluoromethoxy)phenoxy)phenyl)boronic acid Trifluoromethoxy (OCF₃) Direct phenoxy (O-) Boronic acid
(4-((2,6-Diisopropylphenoxy)methyl)phenyl)boronic acid 2,6-Diisopropyl Phenoxymethyl (CH₂-O-) Boronic acid

Key Observations

Impact of Substituents: The trifluoromethoxy group (OCF₃) in the target compound enhances electron-withdrawing effects compared to methoxyethyl (OCH₂CH₂OCH₃) or isopropyl groups. This increases electrophilicity and may improve binding to enzymes like histone deacetylases (HDACs) .

Linker Flexibility: The phenoxymethyl linker (CH₂-O-) in the target compound introduces conformational flexibility compared to direct phenoxy linkages (e.g., compound 8 in ). This flexibility may optimize binding to hydrophobic pockets in target proteins .

Table 2: Inhibitory Activity of Boronic Acid Derivatives

Compound Target Enzyme Docking Score (kcal/mol) IC₅₀/Effective Concentration Reference
[2-[[4-(2-Methoxyethyl)phenoxy]methyl]phenyl]boronic acid MoRpd3 (HDAC) -8.7 1 µM (appressorium inhibition)
Trichostatin A (control) MoRpd3 (HDAC) -7.9 1.5 µM (appressorium inhibition)
This compound N/A* N/A N/A
(4-((2,6-Diisopropylphenoxy)methyl)phenyl)boronic acid N/A* N/A N/A

Key Findings

  • Superior HDAC Inhibition: Methoxyethyl-substituted analogs exhibit stronger inhibitory activity against fungal HDACs (e.g., MoRpd3) than trichostatin A, a known HDAC inhibitor . The trifluoromethoxy group in the target compound may further enhance binding due to stronger electron-withdrawing effects, though direct evidence is lacking.
  • Concentration Efficiency : Methoxyethyl derivatives achieve maximum inhibition at 1 µM, outperforming trichostatin A (1.5 µM) . This suggests substituent-dependent potency.

Biological Activity

(4-((4-(Trifluoromethoxy)phenoxy)methyl)phenyl)boronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The trifluoromethoxy group enhances the compound's binding affinity and metabolic stability, making it a candidate for various therapeutic applications, particularly in cancer treatment and enzyme inhibition.

The compound features a boronic acid functional group, which allows for reversible binding to diol-containing molecules such as sugars and catechols found on proteins. This property is significant for studying protein-protein interactions and modulating protein functions.

Table 1: Comparison of Acidity of Trifluoromethoxy Phenylboronic Acids

IsomerpKa Value
Ortho9.51 ± 0.04
Meta7.79 ± 0.02
Para8.11 ± 0.04

The acidity of these compounds varies based on the position of the trifluoromethoxy substituent, with ortho-substituted isomers generally exhibiting higher acidity .

Anticancer Properties

Research indicates that this compound may exhibit anti-cancer properties by interfering with cell signaling pathways and promoting apoptosis in cancer cells. Studies have shown that boronic acids can inhibit specific enzymes involved in cancer pathways, making them suitable candidates for drug development .

Enzyme Inhibition

The compound has been noted for its potential as an inhibitor of lactate dehydrogenase , an enzyme linked to cancer cell proliferation. Inhibition of this enzyme can lead to reduced tumor growth and improved patient outcomes in cancer therapies .

The mechanism by which this compound exerts its biological effects primarily involves its ability to form reversible covalent bonds with diols. This interaction is crucial for targeting various biological pathways, including those related to cancer progression and metabolic regulation.

Case Studies

  • Protein Interaction Studies : Using techniques such as surface plasmon resonance, studies have quantified the binding affinity of this compound with key proteins involved in cellular signaling. Preliminary findings suggest significant interactions that could lead to therapeutic effects against cancer.
  • Antimicrobial Activity : Some studies have explored the antimicrobial properties of trifluoromethoxy phenylboronic acids, indicating potential applications in treating infections caused by resistant bacteria .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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